

# Duvelisib versus gemcitabine bendamustine TERZO trial design

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: Duvelisib

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## TERZO Trial Overview

The table below summarizes the core design elements of the TERZO trial.

Trial Aspect	Description
Official Title	A Study of Duvelisib Versus Gemcitabine or Bendamustine in Participants With Relapsed/Refractory Nodal T-cell Lymphoma with T Follicular Helper (TFH) Phenotype [1]
Identifier	NCT06522737 [2] [3] [4]
Phase	3 [3] [4] [1]
Status	Not yet recruiting; estimated start March 2025 [2]
Primary Completion	Estimated for February 2028 [2]
Study Population	Adults with relapsed/refractory nodal T-cell lymphoma with TFH phenotype who have progressed on $\geq 1$ prior line of systemic therapy [3] [4] [1]

Trial Aspect	Description
Intervention Arm	<b>Duvelisib:</b> 75 mg orally twice daily for Cycles 1-2, then 25 mg twice daily for subsequent 28-day cycles [2] [3]

| **Control Arm** | Investigator's choice of: • **Gemcitabine:** 1200 mg/m<sup>2</sup> IV on Days 1, 8, 15 of each 28-day cycle (up to 6 cycles) [2] [3] • **Bendamustine:** 90-120 mg/m<sup>2</sup> IV on Days 1, 2 of each 21-day cycle (up to 6 cycles) [2] [3] | | **Primary Endpoint** | Progression-Free Survival (PFS) assessed by an Independent Review Committee [2] [3] [4] | | **Key Secondary Endpoints** | Overall Survival (OS), Investigator-assessed PFS, Overall Response Rate (ORR), Complete Response (CR) rate, Duration of Response (DOR), safety, quality of life, rate of subsequent stem cell transplant [2] [3] [4] |

## Detailed Methodology

This section provides further context on the trial's rationale, eligibility criteria, and experimental design.

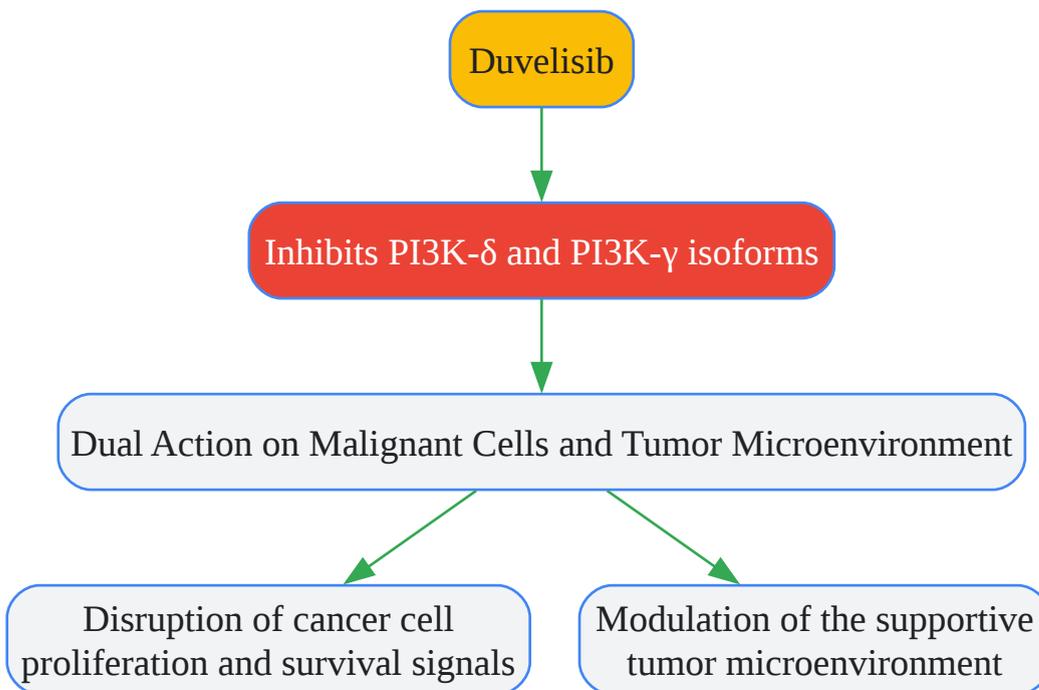
- **Rationale and Background:** The trial addresses a high unmet need in **relapsed/refractory peripheral T-cell lymphoma (PTCL)**, a rare and aggressive group of cancers. Currently, few effective therapies are approved for this condition in the EU and UK, except for brentuximab vedotin in a specific subtype [2] [3] [4]. The trial focuses on the **nodal T-follicular helper (nTFHL)** phenotype, which includes angioimmunoblastic T-cell lymphoma (AITL). This focus is based on promising results from the Phase 2 PRIMO trial, where **Duvelisib** showed an especially strong effect in AITL patients, with an Overall Response Rate of 62.2% and a median Progression-Free Survival of 8.34 months [2] [5] [6].
- **Key Eligibility Criteria:**
  - **Inclusion:** Pathologically confirmed nTFHL per WHO classification; measurable disease per Lugano 2014 criteria; ECOG performance status of 0-2 [3] [4] [1].
  - **Exclusion:** Cutaneous-only disease; prior allogeneic stem cell transplant; prior treatment with any PI3K inhibitor; prior exposure to gemcitabine or bendamustine within 60 days of the first study dose [2] [1].
- **Study Design:** This is a **multicenter, open-label, randomized controlled trial**. Approximately **124 patients** will be enrolled across nearly 45 sites in the EU and UK and randomized in a **1:1 ratio** to

either the **Duvelisib** arm or the investigator's choice chemotherapy arm [2] [3] [4]. Randomization will be stratified by factors like the number of prior therapies [3].

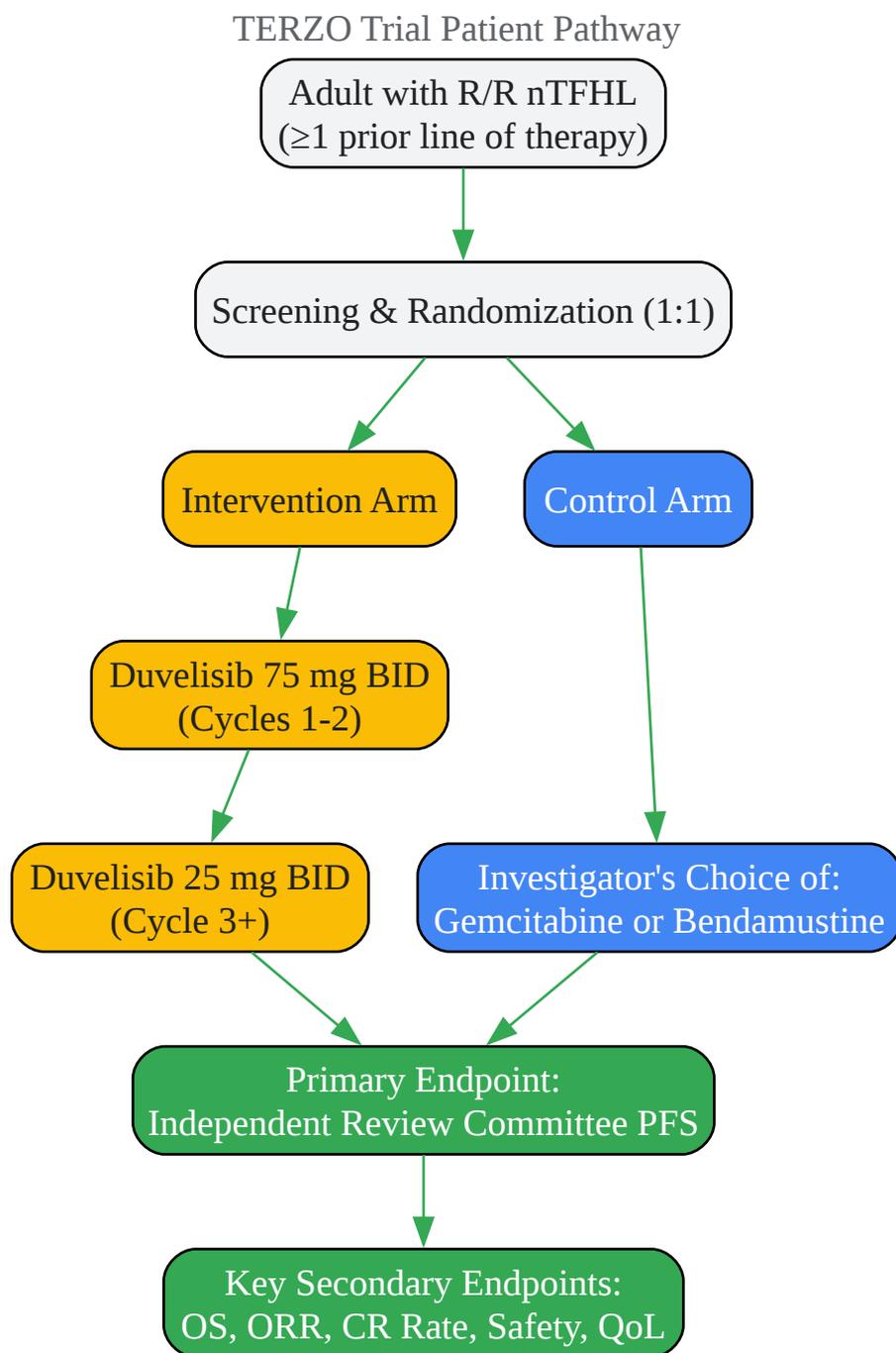
## Scientific Context

The following diagrams illustrate the mechanism of action of the investigational drug and the logical flow of the clinical trial.

### Mechanism of Action of Duvelisib



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**Address:** Ontario, CA 91761, United States

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